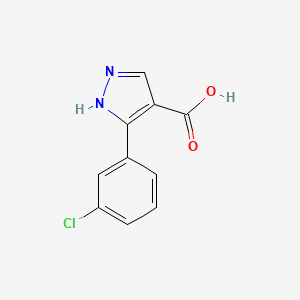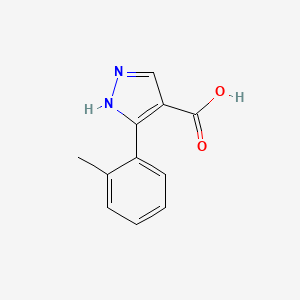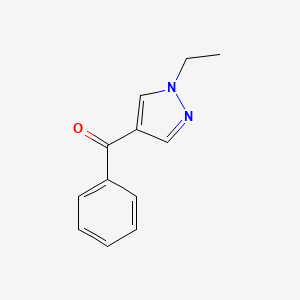
4-Benzoyl-1-ethyl-1H-pyrazole
Vue d'ensemble
Description
“4-Benzoyl-1-ethyl-1H-pyrazole” is a compound that belongs to the pyrazole family . Pyrazoles are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are numerous methods for accessing the pyrazole moiety, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .Molecular Structure Analysis
The molecular structure of pyrazoles, including “4-Benzoyl-1-ethyl-1H-pyrazole”, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Benzoyl-1-ethyl-1H-pyrazole” can vary depending on its specific structure and substituents. Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Applications De Recherche Scientifique
Stereochemical Structure and Quantum Chemistry
Organophosphorus azoles, including pyrazole derivatives, have been investigated for their stereochemical structures using NMR spectroscopy and quantum chemistry. This research provides insight into the structural dynamics of such compounds, which is crucial for understanding their reactivity and potential applications in various scientific fields (Larina, 2023).
Bioactive Pyrazole Derivatives
Pyrazole and its derivatives are recognized for their therapeutic potential, with recent studies focusing on the synthesis of biologically active molecules via multicomponent reactions. These efforts highlight the versatility of pyrazoles in pharmaceutical and medicinal chemistry, particularly in the development of compounds with antibacterial, anticancer, and anti-inflammatory activities (Becerra, Abonía, & Castillo, 2022).
Synthesis and Medicinal Chemistry
The synthesis of pyrazole heterocycles and their widespread biological activities have been reviewed, emphasizing their importance in medicinal chemistry. Pyrazole derivatives have been associated with a variety of therapeutic effects, including anticancer, analgesic, and anti-inflammatory properties, underscoring their relevance as pharmacophores (Dar & Shamsuzzaman, 2015).
Antimicrobial and Anticancer Potential
Pyrazole scaffolds have been explored for their anti-viral and anti-inflammatory therapeutic potentials, with various derivatives synthesized as lead molecules for pharmacological actions. This research points to the diversity of biological activities associated with pyrazole compounds, which include antimicrobial and anticancer effects (Karati, Mahadik, & Kumar, 2022).
Therapeutic Applications and Patent Review
The therapeutic significance of indazole and pyrazole derivatives has been documented, with various derivatives showing promising anticancer and anti-inflammatory activities. This highlights the pharmacological importance of these compounds and their potential as therapeutic agents (Denya, Malan, & Joubert, 2018).
Mécanisme D'action
The mechanism of action of pyrazole derivatives can vary depending on their structure and the specific biological target. For instance, some pyrazole derivatives have been found to cause cell death by preventing wound healing and colony formation, delaying the cell cycle, and most likely inducing apoptosis through DNA .
Safety and Hazards
Orientations Futures
Pyrazoles, including “4-Benzoyl-1-ethyl-1H-pyrazole”, continue to be a focus of research due to their wide range of applications and versatility as synthetic intermediates . Future research will likely continue to explore new synthesis techniques, biological activities, and applications of pyrazole derivatives .
Propriétés
IUPAC Name |
(1-ethylpyrazol-4-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-14-9-11(8-13-14)12(15)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCROYGNCYHKOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoyl-1-ethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



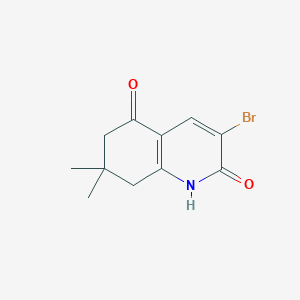

![Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate](/img/structure/B3070988.png)
![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3070994.png)
![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3070997.png)
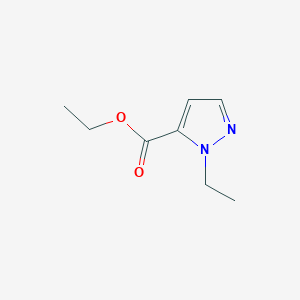

![1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3071016.png)
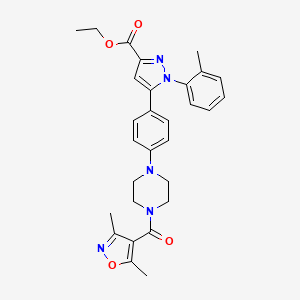

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3071040.png)
![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3071045.png)
